molecular formula C12H15Cl2NO B1456807 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride CAS No. 1190965-20-8

5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride

Cat. No. B1456807
M. Wt: 260.16 g/mol
InChI Key: NFTNNBIFCJHYIW-UHFFFAOYSA-N
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Description

5-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C12H15Cl2NO . It has an average mass of 260.160 Da and a monoisotopic mass of 259.053070 Da .


Synthesis Analysis

The synthesis of this compound is typically achieved through organic synthesis reactions . A common method involves reacting appropriate aromatic aldehydes with 3-chloro-1-isopropyl isocyanide in the presence of sodium carbonate to generate an intermediate. This intermediate then reacts with benzylamine hydrochloride to produce the target compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14ClNO.ClH/c13-10-1-2-11-9(7-10)8-15-12(11)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 260.16 . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Sigma Receptor Ligands

Affinity and Selectivity : Studies have shown that spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives exhibit subnanomolar affinity and preference for the sigma-2 binding site. The structural factors influencing sigma 1/sigma 2 affinity and selectivity have been a significant focus. For instance, the N-substituent in spiro[isobenzofuran-1(3H),4'-piperidines] plays a crucial role in determining affinity and selectivity, with certain substituents leading to compounds that are potent but unselective, while others result in high affinity for sigma-2 binding sites with selectivity over sigma-1 (Moltzen, Perregaard, & Meier, 1995).

Central Nervous System (CNS) Agents : Spiro[isobenzofuran-1(3H),4'-piperidines] have also been synthesized as potential central nervous system agents. Early work in this area prompted by the structural similarities to known antidepressants highlighted marked inhibition of tetrabenazine-induced ptosis, suggesting a potential role in CNS disorders (Bauer et al., 1976).

Synthesis and Evaluation : The synthesis processes of these compounds have been refined over the years to enhance their pharmacological profile. For instance, novel synthetic methods have been developed to prepare spiro[isobenzofuran-1(3H),4'-piperidines] with potential as sigma receptor imaging agents, highlighting their utility in diagnostic imaging (Chen et al., 2010).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

6-chlorospiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO.ClH/c13-10-1-2-11-9(7-10)8-15-12(11)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTNNBIFCJHYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(CO2)C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721314
Record name 5-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride

CAS RN

1190965-20-8
Record name 5-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
Reactant of Route 2
5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
Reactant of Route 3
5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
Reactant of Route 4
5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
Reactant of Route 5
5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
Reactant of Route 6
5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride

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